N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide
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Overview
Description
N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide is an organic compound that features a boronic ester group and an amide linkage. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of the boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide typically involves the following steps:
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Formation of the Boronic Ester: : The boronic ester moiety can be introduced via the reaction of 2-methoxy-4-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
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Amidation Reaction: : The resulting boronic ester is then coupled with 2-phenylacetyl chloride in the presence of a base such as triethylamine to form the final amide product. This step is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group in the compound can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide is used as an intermediate in the preparation of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. The boronic ester group can interact with biological molecules, making it a valuable scaffold for drug development.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure allows for the incorporation of boron atoms into polymer backbones, which can enhance the material’s properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. In biological systems, the boronic ester can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and drug delivery.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
2-Methoxyphenylboronic Acid: Similar structure but lacks the amide linkage, making it less versatile in certain applications.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A common boronic ester used in various organic transformations.
Uniqueness
N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide is unique due to its combination of a boronic ester and an amide group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules. Its structure also provides opportunities for interactions with biological targets, making it a promising candidate for drug development and other biomedical applications.
Properties
IUPAC Name |
N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BNO4/c1-20(2)21(3,4)27-22(26-20)16-11-12-17(18(14-16)25-5)23-19(24)13-15-9-7-6-8-10-15/h6-12,14H,13H2,1-5H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFZADXWHWGTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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